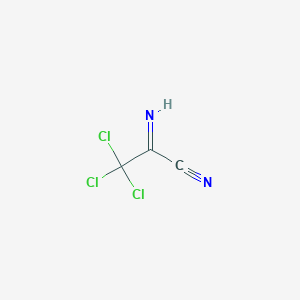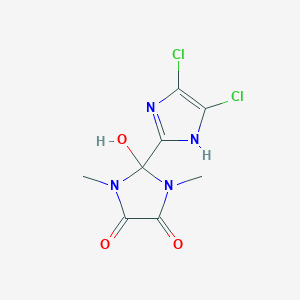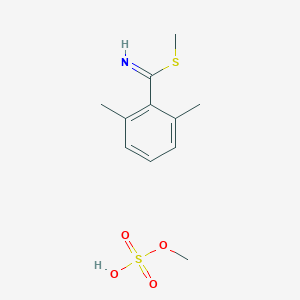
2,2,2-Trichloroethanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethanimidoyl cyanide, also known as trichloroacetonitrile, is a chemical compound with the molecular formula C_3H_Cl_3N. It is characterized by the presence of three chlorine atoms attached to a central carbon atom, which is also bonded to a cyano group (–CN). This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethanimidoyl cyanide can be synthesized through several methods. One common approach involves the reaction of trichloroacetonitrile with ammonia or amines under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of acetonitrile in the presence of a catalyst. This method ensures high yields and purity of the final product. The reaction is usually carried out in large reactors with precise control over temperature and pressure to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloroethanimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it to less chlorinated derivatives or even to acetonitrile.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Trichloroacetic acid.
Reduction: Acetonitrile or partially chlorinated acetonitriles.
Substitution: Various substituted acetonitriles depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethanimidoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a reagent in biochemical assays and as a precursor for bioactive molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,2-trichloroethanimidoyl cyanide exerts its effects is primarily through its reactivity with nucleophiles. The electron-withdrawing nature of the chlorine atoms makes the central carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions to synthesize new compounds.
Comparison with Similar Compounds
Trichloroacetonitrile: Similar in structure but lacks the imidoyl group.
Dichloroacetonitrile: Contains two chlorine atoms instead of three.
Chloroacetonitrile: Contains only one chlorine atom.
Uniqueness: 2,2,2-Trichloroethanimidoyl cyanide is unique due to the presence of three chlorine atoms, which significantly enhances its electrophilicity compared to its less chlorinated counterparts. This makes it a more reactive and versatile reagent in synthetic chemistry.
Properties
IUPAC Name |
2,2,2-trichloroethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3N2/c4-3(5,6)2(8)1-7/h8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQOHUWDPGFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=N)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-[3-(dimethylsulfamoyl)-5-(methoxycarbonylamino)-2,4,6-trimethylphenyl]carbamate](/img/structure/B8040412.png)
![3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8040416.png)



![2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid](/img/structure/B8040432.png)

![[2-(2-Acetyloxyphenyl)sulfanylphenyl] acetate](/img/structure/B8040455.png)

![[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate](/img/structure/B8040460.png)
![2-[4-[Dicyano(trimethylsilyloxy)methyl]phenyl]-2-trimethylsilyloxypropanedinitrile](/img/structure/B8040464.png)

![N-(2-chloro-6-methylphenyl)-2-methoxy-N-[(1E)-1-methoxyiminopropan-2-yl]acetamide](/img/structure/B8040487.png)

